
3-Cyclopropylacrylaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Peptide-Based Carriers in Therapeutics
A significant application of cyclopropyl-containing compounds is in the development of peptide-based carriers for nucleic-acid-based therapeutics. This application is exemplified by the study of a short amphipathic peptide, Pep-3, which forms stable nano-size complexes with peptide-nucleic acid analogues and promotes efficient delivery into various cell lines. The study highlights the potential of peptide-based delivery technologies for therapeutic applications involving DNA mimics (Morris et al., 2007).
Synthesis of Cyclopropylamines
Cyclopropylamines, which often incorporate cyclopropyl groups similar to 3-cyclopropylacrylaldehyde, are prevalent in pharmaceuticals and agrochemicals. A study reports the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, showcasing their importance in the pharmaceutical industry. This process is notable for its high diastereoselectivity and relevance in synthesizing key intermediates (West et al., 2019).
Cyclopropenones and Alkynes in Organic Synthesis
Cyclopropyl groups play a critical role in organic synthesis, such as in the Rh(I)-catalyzed [3 + 2] cycloaddition of cyclopropenones and alkynes. This method provides an efficient route to cyclopentadienones, which are pivotal in synthesizing various natural and non-natural products, therapeutic leads, and more. Such reactions demonstrate the versatility and utility of cyclopropyl compounds in organic synthesis (Wender et al., 2006).
Polysubstituted Cyclopropanes in Organic Synthesis
Polysubstituted cyclopropanes, which can be analogs or derivatives of 3-cyclopropylacrylaldehyde, have been the focus of organic synthesis due to their presence in larger molecular structures with a range of biological properties. Methods for their synthesis, such as catalytic and asymmetric functionalization of simple achiral three-membered carbocycles, underline the importance of cyclopropyl groups in modern synthetic chemistry (Dian & Marek, 2018).
Cyclopropylamines in Material Science
In material science, cyclopropylamines, which are structurally related to 3-cyclopropylacrylaldehyde, have been used to modify plasma polymerized poly(methyl methacrylate) thin films for cell culture applications. These films, studied for their microstructure, surface morphology, and optical properties, demonstrate the applicability of cyclopropyl compounds in developing nontoxic materials for biological applications (Chan et al., 2017).
Wirkmechanismus
Mode of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Biochemical Pathways
It’s worth noting that the compound may have potential effects on various biochemical pathways due to its chemical structure .
Pharmacokinetics
Pharmacokinetic studies would provide valuable information about how the compound is absorbed, distributed, metabolized, and excreted in the body .
Eigenschaften
IUPAC Name |
(E)-3-cyclopropylprop-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h1-2,5-6H,3-4H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZDSVLUZALMOT-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C=C/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylacrylaldehyde | |
CAS RN |
100764-10-1 |
Source


|
| Record name | 3-cyclopropylprop-2-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide](/img/structure/B2618520.png)

![2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/no-structure.png)




![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2618531.png)

![2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B2618533.png)


